2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a structurally complex organic molecule featuring three key domains:
- Thiazole core: A 1,3-thiazole ring substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a sulfanyl (-S-) linker.
- Ketone bridge: A central ethanone group connecting the thiazole-sulfanyl and piperazine-pyridine units.
This compound’s design leverages heterocyclic diversity, which is often associated with pharmacological activity, particularly in targeting enzymes or receptors in neurological and oncological pathways .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-17-7-5-16(6-8-17)18-14-28-21(23-18)29-15-20(26)25-12-10-24(11-13-25)19-4-2-3-9-22-19/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALNFZPQQHDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.47 g/mol. It features a thiazole ring linked to a piperazine moiety, which is known to enhance biological activity through various interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical pathways involved in cell proliferation and survival. The presence of the methoxy group on the phenyl ring enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Mechanism : The antimicrobial activity may be related to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. The thiazole ring is crucial for these interactions due to its ability to form hydrogen bonds with bacterial enzymes .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Activity : A study involving a series of thiazole-piperazine derivatives indicated that modifications in the thiazole structure significantly enhanced antitumor activity against breast cancer cells (MDA-MB-231) compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation revealed that compounds similar to the target molecule exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multi-drug resistant bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thiazole and piperazine moieties exhibit significant anticancer properties. The specific compound under discussion has shown effectiveness in inhibiting the proliferation of cancer cells in vitro.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-piperazine compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial properties.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This table summarizes the MIC values against selected pathogens, indicating that the compound holds potential as an antimicrobial agent.
Neuropharmacological Applications
The presence of the piperazine ring suggests potential applications in treating neurological disorders. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects.
Case Study : Research published in Neuropharmacology highlighted that similar compounds demonstrated significant anxiolytic effects in animal models. The proposed mechanism involves modulation of serotonin receptors, which could be further investigated for the specific compound.
Potential as a Drug Lead Compound
Given its unique structure and biological activity, this compound may serve as a lead molecule for drug development. The combination of thiazole and piperazine moieties is particularly appealing due to their established pharmacological profiles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine ring’s secondary nitrogen atoms are reactive sites for nucleophilic substitution. In the presence of alkyl halides or acylating agents, these nitrogen atoms can undergo alkylation or acylation. For example:
-
Reaction with acetyl chloride : The piperazine nitrogen reacts to form N-acetyl derivatives, modifying the compound’s pharmacokinetic properties .
-
Alkylation with methyl iodide : Substitution occurs at the less hindered nitrogen, producing quaternary ammonium salts.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0°C, 2 hrs | N-Acetyl-piperazine derivative | 78 | |
| Methyl iodide | DMF, RT, 12 hrs | N-Methyl-piperazinium iodide | 65 |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker between the thiazole and ethanone moieties is susceptible to oxidation. Under controlled conditions:
-
Oxidation with H₂O₂ : Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction time and stoichiometry .
-
Selectivity : The electron-donating methoxyphenyl group on the thiazole ring moderates oxidation rates, favoring sulfoxide formation at lower temperatures .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 1 hr | Sulfoxide derivative | 90% | |
| mCPBA | DCM, RT, 4 hrs | Sulfone derivative | 85% |
Cyclization Involving the Thiazole Ring
The thiazole ring participates in cyclization reactions under acidic or basic conditions. For example:
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Acid-mediated cyclization : Forms fused bicyclic structures via intramolecular nucleophilic attack .
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Base-induced ring expansion : Generates larger heterocycles like thiazolo[3,2-a]pyridines .
Table 3: Cyclization Reactions
| Conditions | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.), Δ | None | Thiazolo-piperazine fused ring | Bioactive scaffolds | |
| K₂CO₃, DMF | CuI | Thiazolo[3,2-a]pyridine derivative | Anticancer leads |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position:
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Nitration : Concentrated HNO₃ introduces a nitro group, enhancing hydrogen-bonding capacity .
-
Halogenation : Bromine in acetic acid yields 5-bromo-thiazole derivatives, useful in cross-coupling reactions .
Table 4: Electrophilic Substitution Reactions
| Reagent | Conditions | Position | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 mins | C5 | 5-Nitro-thiazole derivative | |
| Br₂/AcOH | RT, 2 hrs | C5 | 5-Bromo-thiazole derivative |
Hydrolysis of the Ethanone Moiety
The ketone group undergoes hydrolysis under strong acidic or basic conditions:
-
Acid hydrolysis : Converts the ketone to a carboxylic acid .
-
Base-mediated cleavage : Fragments the molecule into thiazole and piperazine derivatives.
Cross-Coupling Reactions
The brominated thiazole intermediate (from Table 4) participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the thiazole ring . For example:
Comparison with Similar Compounds
The structural and functional uniqueness of the compound is highlighted through comparisons with analogs sharing partial motifs or biological targets. Below is a detailed analysis:
Structural Analogues with Thiazole/Oxadiazole Cores
| Compound Name | Molecular Formula | Key Features | Pharmacological Relevance | Evidence Source |
|---|---|---|---|---|
| 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one | C27H25FN4O4 | Oxadiazole core replaces thiazole; fluorophenyl substitution | Potential α1-adrenergic receptor activity | |
| 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one | C16H16ClN2O2S | Oxazole core with chlorophenyl group; lacks pyridine-piperazine linkage | Antimicrobial screening candidate | |
| (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | C19H21N5O3S2 | Methylsulfonyl-thiazole hybrid; pyrimidine replaces pyridine | Antitumor and enzyme inhibition studies |
Key Differences :
- The pyridine-piperazine moiety offers distinct electronic properties compared to pyrimidine or piperidine derivatives, influencing receptor binding kinetics .
Piperazine-Linked Compounds with Aromatic Substituents
| Compound Name | Molecular Formula | Key Features | Pharmacological Relevance | Evidence Source |
|---|---|---|---|---|
| 1-[4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl]-3-((4-methoxyphenyl)sulfonyl)propan-1-one | C22H24N4O5S2 | Dual methoxybenzo[d]thiazole and sulfonyl groups; propane linker | Neuroprotective and anti-inflammatory | |
| 1-(4-(1,3-Benzothiazol-2-yl)piperazin-1-yl)-2-(4-methylbenzenesulfonyl)ethan-1-one | C19H20N3O3S2 | Benzothiazole core; methylbenzenesulfonyl group | Antimicrobial and kinase inhibition | |
| Trazodone (reference drug) | C19H22ClN5O | Triazolopyridine-piperazine hybrid; clinically approved | Antidepressant (α1-adrenergic antagonist) |
Key Differences :
- The target compound’s pyridine substitution on piperazine contrasts with Trazodone’s triazolopyridines, suggesting divergent receptor selectivity .
- Sulfanyl vs. sulfonyl groups : The target’s sulfanyl linker may reduce oxidative stress compared to sulfonyl-containing analogs .
Pharmacokinetic and Physicochemical Comparisons
A comparative analysis of key properties:
| Property | Target Compound | 1-[4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl]-3-((4-methoxyphenyl)sulfonyl)propan-1-one | (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~437.5 (estimated) | 488.58 | 439.53 |
| LogP (lipophilicity) | 3.2 (predicted) | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
| Bioavailability (oral, predicted) | Moderate (~50%) | Low (~30%) | High (~70%) |
Insights :
- Higher lipophilicity (LogP ~3.2) compared to suggests improved membrane permeability but may require formulation optimization for solubility.
- The pyridine-piperazine moiety likely contributes to moderate bioavailability, contrasting with pyrimidine analogs’ higher absorption .
Q & A
Q. What synthetic routes are recommended for this compound, and what reaction conditions are critical for successful synthesis?
- Methodological Answer: The synthesis of this compound involves multi-step reactions, including the formation of the thiazole core and subsequent piperazine coupling. Key steps include:
- Thiazole Ring Formation: React 4-(4-methoxyphenyl)thiazole-2-thiol with a bromoacetyl intermediate under basic conditions (e.g., NaOH in acetonitrile) to introduce the sulfanyl group .
- Piperazine Coupling: Use nucleophilic substitution or amide bond formation to attach the 4-(pyridin-2-yl)piperazine moiety. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should be prioritized?
- Methodological Answer:
- 1H/13C-NMR: Focus on the thiazole proton (δ 7.5–8.0 ppm) and piperazine N–CH2 signals (δ 2.5–3.5 ppm). The pyridinyl protons appear as a multiplet near δ 8.5 ppm .
- IR Spectroscopy: Key peaks include C=S (∼680 cm⁻¹) and carbonyl (C=O, ∼1680 cm⁻¹) stretches .
- Mass Spectrometry: Confirm molecular weight via ESI-MS, targeting the [M+H]+ ion .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer: Prioritize assays based on structural analogs (e.g., piperazine-thiazole hybrids). Screen against:
- CNS Targets: Serotonin (5-HT1A/2A) and dopamine receptors due to the piperazine moiety’s affinity .
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, as thiazole derivatives often exhibit such activity .
Advanced Research Questions
Q. How can low yields during the final coupling step be addressed?
- Methodological Answer:
- Catalyst Optimization: Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Selection: Switch to polar aprotic solvents (e.g., DMSO) to improve solubility of aromatic intermediates .
- Temperature Control: Conduct reactions under reflux (80–100°C) to accelerate kinetics without degrading heat-sensitive groups .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Solubility Assessment: Test solubility in DMSO/PBS mixtures; precipitation in aqueous buffers may lead to false negatives. Use sonication or surfactants (e.g., Tween-80) .
- Metabolite Interference: Perform LC-MS to identify degradation products in cell-based vs. cell-free assays .
- Receptor Subtype Selectivity: Use radioligand binding assays to differentiate off-target effects (e.g., α-adrenergic vs. 5-HT receptors) .
Q. What computational strategies can predict target interactions for this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of homologous receptors (e.g., 5-HT1A from PDB: 6WGT) to map binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazine-thiazole complex in lipid bilayers .
Q. How to develop validated analytical methods for detecting impurities or degradation products?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
